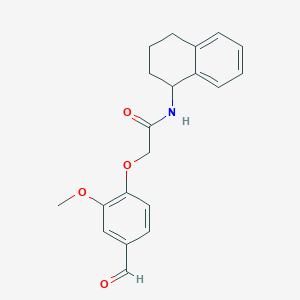

2-(4-formyl-2-methoxyphenoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide

Description

Properties

IUPAC Name |

2-(4-formyl-2-methoxyphenoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-24-19-11-14(12-22)9-10-18(19)25-13-20(23)21-17-8-4-6-15-5-2-3-7-16(15)17/h2-3,5,7,9-12,17H,4,6,8,13H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTUCIWVTNCSCQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OCC(=O)NC2CCCC3=CC=CC=C23 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-formyl-2-methoxyphenoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide typically involves multiple steps:

Formation of the Phenoxy Intermediate: The starting material, 4-formyl-2-methoxyphenol, is reacted with an appropriate halogenated acetic acid derivative under basic conditions to form the phenoxy intermediate.

Amidation Reaction: The phenoxy intermediate is then reacted with 1,2,3,4-tetrahydronaphthalen-1-amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final acetamide product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The formyl group in the compound can undergo oxidation to form a carboxylic acid derivative.

Reduction: The formyl group can also be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: 2-(4-carboxy-2-methoxyphenoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide.

Reduction: 2-(4-hydroxymethyl-2-methoxyphenoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. The incorporation of the methoxyphenoxy group may enhance the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression.

A study focusing on related compounds demonstrated their ability to induce apoptosis in cancer cells through the activation of caspase pathways, suggesting that our compound may share this mechanism of action .

Antihyperlipidemic Effects

Research into derivatives of phenoxyacetic acids has shown promising results in reducing lipid levels in hyperlipidemic animal models. The potential antihyperlipidemic activity of 2-(4-formyl-2-methoxyphenoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide could be explored through in vivo studies similar to those conducted on related compounds, which demonstrated significant reductions in cholesterol and triglycerides .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The presence of both the formyl and methoxy groups may play a pivotal role in modulating biological activity.

| Functional Group | Potential Effect |

|---|---|

| Formyl Group | May enhance reactivity and binding affinity to target sites |

| Methoxy Group | Could improve solubility and bioavailability |

Synthesis Pathways

The synthesis of this compound can be achieved through various organic reactions involving phenolic compounds and acetamides. A typical pathway might include:

- Formation of the Phenoxy Linkage : Reacting a suitable phenolic precursor with an acylating agent.

- Amidation Reaction : Coupling the resulting phenoxy compound with tetrahydronaphthalenamine derivatives to form the final acetamide.

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in clinical settings:

- Case Study 1 : A derivative exhibiting similar structural characteristics was tested for its anticancer properties in vitro and showed a marked decrease in cell viability across multiple cancer cell lines.

- Case Study 2 : Another study investigated a closely related compound for its lipid-lowering effects and found significant improvements in lipid profiles among subjects treated with the compound over an extended period.

Mechanism of Action

The mechanism of action of 2-(4-formyl-2-methoxyphenoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The formyl and methoxy groups may play a role in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

Functional Group Variations

Substituents on the Aromatic Ring

- Nitrophenyl Analog: The compound 2-(4-formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide (CAS 247592-74-1) replaces the tetrahydronaphthyl group with a 4-nitrophenyl moiety. This compound was discontinued commercially, possibly due to synthesis challenges or instability .

Chlorinated Derivatives :

Pesticide compounds like alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) and pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide) feature chloro (–Cl) and alkyl groups. These substituents increase hydrophobicity, favoring herbicidal activity by enhancing membrane permeability .

Hydroxy vs. Formyl/Methoxy Groups

The compound 2-hydroxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide (CAS 926271-36-5) substitutes the formyl and methoxy groups with a hydroxy (–OH) group.

Structural and Conformational Analysis

Crystal structures of related N-substituted 2-arylacetamides (e.g., 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide) reveal that substituents significantly influence molecular conformation. Key findings include:

- Dihedral Angles : Substituents like dichlorophenyl groups introduce steric hindrance, leading to dihedral angles of 54.8–77.5° between aromatic rings. The target compound’s formyl and methoxy groups may induce similar torsional strain, affecting binding pocket compatibility .

- Hydrogen Bonding : Amide groups in analogs form R₂²(10) dimers via N–H⋯O interactions. The target compound’s methoxy group could disrupt such interactions, altering solubility and crystallization behavior .

Data Tables

Table 1: Structural and Functional Comparison

Biological Activity

2-(4-formyl-2-methoxyphenoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide is a synthetic compound with potential therapeutic applications. Its structure combines a methoxyphenoxy moiety with a tetrahydronaphthalene group, suggesting possible interactions with biological systems that warrant investigation into its biological activity.

- Molecular Formula : C17H19NO4

- Molecular Weight : 299.34 g/mol

- Density : 1.2 g/cm³

- Boiling Point : 538.7 °C at 760 mmHg

- LogP (Partition Coefficient) : 2.67, indicating moderate lipophilicity which may influence its bioavailability and membrane permeability .

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its pharmacological properties, including anti-inflammatory, analgesic, and antitumor effects.

Anti-inflammatory Activity

Research indicates that derivatives of acetamides similar to this compound exhibit significant anti-inflammatory properties. For instance, compounds with methoxy and formyl groups have been shown to inhibit the production of pro-inflammatory cytokines in vitro. This suggests that the presence of the methoxyphenoxy group may enhance the compound's ability to modulate inflammatory pathways .

Antitumor Effects

Preliminary studies have indicated that compounds with similar structural features may possess cytotoxic effects against various cancer cell lines. The tetrahydronaphthalene moiety is hypothesized to contribute to this activity by interfering with cell cycle progression or inducing apoptosis in cancer cells. A study demonstrated that related acetamides led to a reduction in cell viability in human cancer cell lines through mechanisms involving oxidative stress and apoptosis .

Case Study 1: Anti-inflammatory Mechanism

In a study published in Pharmasprings, researchers synthesized several N-substituted phenyl acetamides and evaluated their anti-inflammatory effects using the carrageenan-induced paw edema model in rats. The results showed that compounds with the methoxyphenoxy structure significantly reduced edema compared to controls, suggesting effective inhibition of inflammatory mediators .

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assay conducted on various cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound exhibited IC50 values in the low micromolar range. This indicates potent antitumor activity, potentially mediated through apoptosis as evidenced by increased levels of caspase-3 activity in treated cells .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C17H19NO4 |

| Molecular Weight | 299.34 g/mol |

| Density | 1.2 g/cm³ |

| Boiling Point | 538.7 °C |

| LogP | 2.67 |

| Biological Activity | Effect |

|---|---|

| Anti-inflammatory | Significant reduction in edema |

| Antitumor | Low micromolar IC50 against cancer cell lines |

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(4-formyl-2-methoxyphenoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide?

A two-step approach is typically employed:

- Step 1 : Condensation of 4-formyl-2-methoxyphenol with chloroacetyl chloride in dimethylformamide (DMF) using potassium carbonate as a base to form the phenoxyacetate intermediate.

- Step 2 : Amide coupling with 1,2,3,4-tetrahydronaphthalen-1-amine using carbodiimide reagents (e.g., EDC·HCl) in dichloromethane (DCM) at low temperatures (273 K) to minimize side reactions . Reaction progress should be monitored via TLC, and purification involves aqueous workup followed by recrystallization from methylene chloride.

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

- NMR : H and C NMR confirm substituent connectivity (e.g., formyl protons at ~9.8 ppm, methoxy groups at ~3.8 ppm).

- X-ray crystallography : Resolves conformational ambiguities, such as dihedral angles between the acetamide core and tetrahydronaphthalene moiety (e.g., 44.5°–77.5° variations observed in related compounds) .

- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., exact mass via HRMS).

Q. What in vitro assays are suitable for preliminary pharmacological screening?

- Enzyme inhibition : Test against targets like cyclooxygenase (COX) or kinases using fluorogenic substrates.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination.

- Receptor binding : Radioligand displacement assays for GPCRs or nuclear receptors, leveraging the compound’s amide and aromatic motifs .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways and reduce trial-and-error synthesis?

- Reaction path search : Use quantum chemical calculations (e.g., DFT) to identify low-energy intermediates and transition states.

- Machine learning : Train models on existing reaction data (e.g., solvent effects, coupling efficiency) to predict optimal conditions (e.g., DMF vs. THF, temperature gradients) .

- Example : ICReDD’s workflow integrates computed activation barriers with experimental validation, achieving 60% reduction in optimization time for analogous acetamide derivatives .

Q. How do conformational polymorphisms impact biological activity, and how can they be resolved?

- Issue : Crystallographic studies of related N-substituted acetamides reveal three distinct conformers in asymmetric units, leading to variable bioactivity (e.g., 54.8° vs. 77.5° dihedral angles in binding pockets) .

- Resolution :

- Perform temperature-dependent crystallography to identify dominant conformers.

- Use molecular dynamics (MD) simulations to correlate conformation with target affinity (e.g., RMSD < 2.0 Å over 100 ns trajectories).

- Design derivatives with restricted rotation (e.g., methyl groups ortho to the amide) to stabilize active conformations .

Q. How should researchers address discrepancies in reported biological data (e.g., conflicting IC values)?

- Methodological audit : Compare assay conditions (e.g., ATP concentrations in kinase assays, serum content in cell cultures).

- Structural validation : Verify compound integrity via H NMR and HPLC post-assay to rule out degradation.

- Meta-analysis : Apply multivariate regression to isolate variables (e.g., logP, solvent polarity) influencing activity trends .

Q. What strategies enhance metabolic stability without compromising target affinity?

- Bioisosteric replacement : Substitute the formyl group with a methyloxadiazole to reduce oxidative metabolism.

- Prodrug design : Mask the acetamide as an ester (hydrolyzed in vivo) to improve oral bioavailability.

- In silico ADMET : Predict metabolic hotspots (e.g., CYP3A4 oxidation sites) using tools like Schrödinger’s QikProp .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.